(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is an organic compound that features a combination of a 2,2-dimethylpropyl group and a 4-fluorophenylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethylpropyl)[(4-chlorophenyl)methyl]amine
- (2,2-Dimethylpropyl)[(4-bromophenyl)methyl]amine
- (2,2-Dimethylpropyl)[(4-methylphenyl)methyl]amine
Uniqueness
(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific biochemical interactions.
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)9-14-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
GQORPIXWVKUTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.